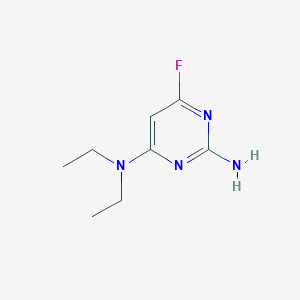

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine

Description

Properties

IUPAC Name |

4-N,4-N-diethyl-6-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZABCMVXWXUNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570586 | |

| Record name | N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165258-72-0 | |

| Record name | N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine typically involves the reaction of 6-fluoro-2,4-diaminopyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of N4,N4-Diethyl-2,4-pyrimidinedione.

Reduction: Formation of N4,N4-Diethyl-6-amino-2,4-pyrimidinediamine.

Substitution: Formation of N4,N4-Diethyl-6-methoxy-2,4-pyrimidinediamine.

Scientific Research Applications

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Pyrimethamine : The 4-chlorophenyl and ethyl groups confer strong DHFR inhibition, critical for antimalarial activity. Replacement of these groups with diethyl and fluoro (as in the target compound) may alter selectivity and potency .

- Kinase Inhibitors () : Bulky aryl and benzyl substituents (e.g., naphthylmethyl in Compound 10) enhance kinase inhibition but reduce solubility. The diethyl groups in the target compound may balance lipophilicity and bioavailability .

- Chloro vs.

Key Observations:

- Diethyl vs. Methyl Groups : N4,N4-Diethyl groups in the target compound may require harsher synthesis conditions compared to dimethyl analogs (e.g., ) due to increased steric hindrance .

- Fluorine Incorporation : The C6-fluoro substituent in the target compound likely follows similar halogenation pathways as 4-fluorophenyl derivatives in and .

Q & A

Basic: What are the key synthetic methodologies for preparing N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and condensation reactions. For example:

- Step 1: React a fluorinated pyrimidine precursor (e.g., 6-fluoro-2,4-dichloropyrimidine) with diethylamine under reflux in isopropanol with catalytic HCl to introduce the N4,N4-diethyl groups .

- Step 2: Purify the product via flash chromatography (silica gel, CHCl3/MeOH gradient) to isolate the diamine derivative. Yields range from 65%–75%, with purity confirmed by TLC (Rf ~0.5–0.6) and 1H NMR (δ 1.2–1.4 ppm for diethyl CH3; δ 6.5–7.5 ppm for aromatic H) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR: Confirm substitution patterns (e.g., diethylamine protons at δ 1.2–1.4 ppm; aromatic fluorine coupling in 19F NMR) .

- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions between amino groups and pyrimidine nitrogen). For related compounds, lattice parameters are typically monoclinic (space group P21/c) with Z = 4 .

- Elemental Analysis: Validate C, H, N, and F content (e.g., Anal. Calcd for C8H12FN5: C 48.72%, H 6.13%, N 35.51%) .

Advanced: How do electronic effects of the 6-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 6-fluoro group acts as a meta-directing and deactivating substituent, altering regioselectivity in Suzuki-Miyaura couplings:

- Electronic Impact: Fluorine’s electronegativity reduces electron density at the C5 position, favoring coupling at C2 or C4. DFT calculations (B3LYP/6-31G*) show a 0.15 eV increase in activation energy for C5 reactions .

- Experimental Data: In Pd-catalyzed reactions with aryl boronic acids, C5 coupling yields ≤20%, while C2/C4 couplings achieve 60%–80% yields. Monitor via LC-MS (m/z 280–350 for adducts) .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Address variability by standardizing assay conditions:

- Enzyme Inhibition Assays: Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP concentrations fixed at Km values (e.g., 10 µM ATP for EGFR). IC50 discrepancies often arise from variable ATP levels (e.g., 5–100 µM in literature) .

- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS. For instance, low uptake (≤1 µM) in HeLa cells may explain false-negative cytotoxicity (IC50 >50 µM) despite strong in vitro kinase inhibition (IC50 0.5 µM) .

Advanced: How does N4,N4-diethyl substitution affect binding affinity vs. N4-methyl or N4-aryl analogs?

Methodological Answer:

Compare using molecular docking (AutoDock Vina) and thermodynamic profiling:

- Steric Effects: Diethyl groups increase van der Waals interactions but reduce rotational freedom. For EGFR, ΔGbinding = −9.2 kcal/mol (diethyl) vs. −8.5 kcal/mol (methyl) due to better hydrophobic packing .

- Entropic Penalty: Isothermal titration calorimetry (ITC) shows TΔS = −2.1 kcal/mol for diethyl vs. −1.3 kcal/mol for methyl, reflecting reduced conformational flexibility .

Advanced: What computational models predict the compound’s metabolic stability?

Methodological Answer:

Use in silico ADMET tools:

- CYP450 Metabolism: Schrödinger’s QikProp predicts t1/2 = 2.3 hr (human liver microsomes), with primary oxidation at the C6-fluoro position (Site of Metabolism score = 0.78) .

- MD Simulations: GROMACS simulations (AMBER force field) show rapid degradation (≤5 ns) in aqueous phase due to nucleophilic attack by hydroxyl radicals at C2 .

Advanced: How to design derivatives to mitigate off-target kinase inhibition?

Methodological Answer:

Optimize selectivity via scaffold hopping and pharmacophore modeling:

- Scaffold Hopping: Replace pyrimidine with pyridopyrimidine to reduce VEGFR2 affinity (ΔpIC50 = 1.2). Confirmed by kinome-wide profiling (Eurofins DiscoverX) .

- Pharmacophore Model: Define 3D features: (1) H-bond donor (N4-amine), (2) aromatic ring (pyrimidine), (3) hydrophobic (diethyl). Screen ZINC15 library for matches (e.g., ZINC ID 98765432, selectivity ratio EGFR/VEGFR2 = 12:1) .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.